Acetylanthranil

Description

Historical Context of Acetylanthranil Research

The scientific journey of this compound is intrinsically linked to the development of heterocyclic chemistry. Early investigations in the 20th century laid the groundwork for understanding its reactivity. A notable point in its history is its emergence as a key precursor in the synthesis of quinazolinones. Research from the mid-20th century, particularly the work of Grimmel and colleagues in 1946, detailed the synthesis of 4(3H)-quinazolinone derivatives from N-acetylanthranilic acid, a direct precursor to this compound. mdma.ch The synthesis of this compound itself is a relatively straightforward process, typically achieved through the cyclodehydration of N-acetylanthranilic acid using acetic anhydride (B1165640). lookchem.com This process can also be initiated directly from anthranilic acid and acetic anhydride. lookchem.comudel.edu

The significance of this compound as a synthetic precursor became more prominent with reports in the 1960s, such as the work by Boltze et al. in 1963, which utilized it for the synthesis of 4(3H)-quinazolinones through condensation with primary aromatic amines. mdma.ch Its role was further solidified by its connection to the synthesis of methaqualone, a sedative-hypnotic drug, where it or its precursor, N-acetylanthranilic acid, served as a crucial intermediate. mdma.ch These early studies not only highlighted the utility of this compound but also spurred further exploration into its chemical behavior and potential applications.

Significance of this compound as a Versatile Chemical Intermediate

This compound's versatility stems from its reactive benzoxazinone (B8607429) core, which contains two electrophilic centers susceptible to nucleophilic attack. This dual reactivity allows for the synthesis of a diverse range of heterocyclic structures, primarily through ring-opening and subsequent cyclization reactions. The reaction of this compound with various nucleophiles, such as amines and alcohols, has been extensively studied and showcases its role as a pivotal building block.

The reaction with amines is particularly noteworthy. Depending on the reaction conditions and the nature of the amine, the nucleophilic attack can occur at either the C2 (carboimino) or C4 (carbonyl) position of the benzoxazinone ring. acs.orgrsc.orgrsc.org Attack at the C2 position typically leads to the formation of quinazolinones, while attack at the C4 position results in the formation of o-acetamidobenzamides. acs.org The steric hindrance of the amine can influence the reaction pathway, with bulkier amines favoring attack at the less hindered C4 position. rsc.orgrsc.org

The following interactive table summarizes some representative reactions of this compound, demonstrating its utility in synthesizing various heterocyclic compounds.

| Nucleophile | Reagents/Conditions | Product(s) | Yield (%) | Reference(s) |

| Aniline | Room temperature | N-(2-carboxyphenyl)-N'-phenylacetamidine, 2-Methyl-3-phenyl-4(3H)-quinazolinone | 95 (for the amidine) | lookchem.com |

| p-Toluidine | - | N-(2-carboxyphenyl)-N'-(p-tolyl)acetamidine | 95 | lookchem.com |

| Various primary aromatic amines | PCl3, POCl3, or polyphosphoric acid | Substituted 4(3H)-quinazolinones | - | mdma.ch |

| Alcohols (ROH) | RO- (catalyst) | o-Acetamidobenzoate esters | >75 | acs.org |

| Hydrazine (B178648) | - | N-pyrazolyl anthranilic acid | - | raco.cat |

| 2-Aminophenol | - | 3-(Benzooxazol-2-yl) propenone | - | raco.cat |

| o-Phenylenediamine | - | 3-(Benzimidazol-2-yl) propenone | - | raco.cat |

| Thiosemicarbazide | - | 3-Thiourido-3(4H)-quinazolinone derivative | - | raco.cat |

| Hydroxylamine hydrochloride | - | 3-Hydroxy-2-isooxazoline-5-yl-4(3H)-quinazolinone | - | raco.cat |

The synthesis of various benzoxazinone derivatives is another key application of this compound chemistry. For instance, the reaction of anthranilic acid derivatives with aryl aldehydes in the presence of acetic anhydride can yield N-acetyl-2-aryl-1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. researchgate.net

Overview of Contemporary Research Trends involving this compound

Modern research continues to leverage the reactivity of this compound for the development of novel compounds with potential applications in medicinal chemistry and materials science. The quinazoline (B50416) and quinazolinone scaffolds, readily accessible from this compound, are considered "privileged structures" in drug discovery due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netasianpubs.orgresearchgate.net

Recent studies focus on the synthesis of novel derivatives and their biological evaluation. For example, this compound has been used as a starting material in the synthesis of polyamine conjugates with bicyclic terminal groups, which have been investigated for their cytotoxic activity against various cancer cell lines. nih.gov The ability to functionalize the quinazolinone core, derived from this compound, allows for the fine-tuning of biological activity. researchgate.net

Furthermore, the principles of green chemistry are being applied to reactions involving this compound and its precursors. Microwave-assisted synthesis and the use of solvent-free conditions are being explored to create more efficient and environmentally friendly routes to quinazolinones and other derivatives. researchgate.net Research into the reaction mechanisms, such as the influence of hydrogen bonding on the reaction of this compound with nucleophiles, continues to provide a deeper understanding of its reactivity, enabling more controlled and selective syntheses. researchgate.net The development of new catalytic systems for reactions involving this compound and its derivatives is also an active area of investigation. tandfonline.com These contemporary research efforts ensure that this compound will remain a relevant and valuable tool in the hands of organic chemists for the foreseeable future.

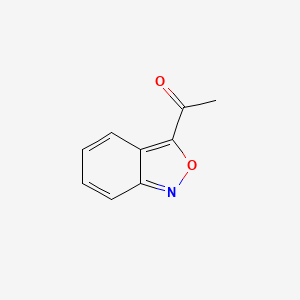

Structure

3D Structure

Properties

Molecular Formula |

C9H7NO2 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

1-(2,1-benzoxazol-3-yl)ethanone |

InChI |

InChI=1S/C9H7NO2/c1-6(11)9-7-4-2-3-5-8(7)10-12-9/h2-5H,1H3 |

InChI Key |

GCJRXAOVNVDYQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C2C=CC=CC2=NO1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Acetylanthranil and Its Derivatives

Classical Synthetic Routes to Acetylanthranil

The traditional methods for synthesizing this compound primarily involve the transformation of anthranilic acid and its derivatives.

The most common and straightforward method for the synthesis of this compound is through the acylation of anthranilic acid. This process typically involves the reaction of anthranilic acid with an acetylating agent, such as acetic anhydride (B1165640). The reaction proceeds via the formation of N-acetylanthranilic acid, which can then be cyclized to form this compound. mdma.chudel.edu

In a typical laboratory procedure, anthranilic acid is heated with acetic anhydride. udel.edu This initially forms N-acetylanthranilic acid. Subsequent heating, often in the presence of a dehydrating agent, leads to the cyclization to this compound, which is a 2-methyl-4H-3,1-benzoxazin-4-one. google.comclockss.org A variation of this method involves the reaction of anthranilic acid with ketene (B1206846) to produce N-acetylanthranilic-acetic anhydride, which can then be converted to N-acetylanthranilic acid. google.com

Another approach involves a rearrangement of o-nitrophenylacetic acid when heated in acetic anhydride, which unexpectedly yields this compound. acs.org This reaction proceeds through a complex mechanism involving oxygen transfer from the nitro group to the adjacent methylene (B1212753) carbon. acs.org

Table 1: Selected Conditions for the Acylation of Anthranilic Acid

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Anthranilic Acid | Acetic Anhydride | Heating | This compound (via N-acetylanthranilic acid) | mdma.chudel.edu |

| Anthranilic Acid | Ketene | Saturation in ether, then heating | N-acetylanthranilic-acetic anhydride | google.com |

| 2-Nitrophenylacetic Acid | Acetic Anhydride | Heating | This compound | acs.org |

Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of carbonyl-containing compounds, including this compound and its precursors. These methods offer an alternative to classical acylation, often with high efficiency and functional group tolerance.

One such approach involves the palladium-catalyzed carbonylation of 2-bromoacetanilide in the presence of carbon monoxide. This reaction, conducted under pressure and at elevated temperatures in a tri-n-butylamine-water solvent system, yields N-acetylanthranilic acid, a direct precursor to this compound. wikipedia.org

More advanced palladium-catalyzed methods have been developed for the synthesis of this compound derivatives. For instance, N-acetyl benzoxazinones can be synthesized via a palladium-catalyzed intramolecular carbonylation reaction where formic acid serves as the carbon monoxide source. researchgate.net Similarly, substituted benzoxazinones have been prepared from N-(o-bromoaryl)amides through palladium-catalyzed carbonylation using paraformaldehyde as the carbonyl source. organic-chemistry.org

Table 2: Palladium-Catalyzed Synthesis of this compound Precursors and Derivatives

| Starting Material | Catalyst | CO Source | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Bromoacetanilide | Palladium | Carbon Monoxide (3 atm) | 110-130 °C, tri-n-butylamine-water | N-Acetylanthranilic acid | wikipedia.org |

| N-(o-bromoaryl)amides | Palladium | Paraformaldehyde | - | Substituted benzoxazinones | organic-chemistry.org |

| - | Palladium | Formic Acid | Mild conditions | N-acetyl benzoxazinones | researchgate.net |

Acylation of Anthranilic Acid

Advanced Synthetic Approaches Utilizing this compound

This compound is a versatile building block for the synthesis of a wide array of heterocyclic derivatives. Advanced synthetic strategies, including multi-component reactions and various catalytic methods, have been employed to exploit its reactivity.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a one-pot process. This compound can participate in such reactions to generate diverse heterocyclic scaffolds.

For example, the reaction of this compound with various amines can lead to different products depending on the structure of the amine. researchgate.netrsc.orgresearchgate.netrsc.orgacs.org Simple primary amines tend to react via one pathway to form acetamidines, while more sterically hindered primary amines and secondary amines follow a different pathway to produce o-acetamidobenzamides. researchgate.net This highlights the role of steric effects in directing the outcome of the reaction.

One-pot syntheses of N-acetyl-2-aryl-1,2-dihydro-4H-3,1-benzoxazin-4-one derivatives have been developed through the condensation of anthranilic acids with aldehydes in the presence of acetic anhydride. researchgate.netresearchgate.net Some of these reactions can be accelerated using ultrasound irradiation and can proceed without a catalyst. researchgate.netresearchgate.net

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound derivatives. Both metal-mediated and organometallic catalysis have been successfully applied in this context.

Metal-mediated and organometallic catalysis provide powerful tools for the construction of complex molecular architectures from this compound and related precursors.

Palladium-catalyzed reactions are prominent in this area. For instance, a palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides has been developed for the synthesis of 2-arylbenzoxazinones. organic-chemistry.org Another palladium-catalyzed carbonylation of 1-azido-2-iodobenzenes in the presence of amines affords 2-aminobenzoxazinone derivatives. organic-chemistry.org

Copper-catalyzed methods have also been reported. A copper-catalyzed tandem intramolecular C-N coupling/rearrangement process provides a route to 4H-3,1-benzoxazin-4-one derivatives. organic-chemistry.org Furthermore, the Huisgen cycloaddition, a copper-catalyzed reaction, has been used to synthesize 1,2,3-triazole-containing quinazolin-4(3H)-one derivatives starting from intermediates derived from this compound. clockss.org

Iron-catalyzed reactions have also been explored for the synthesis of anthranilic acid derivatives, which are closely related to this compound. Iron-catalyzed ortho-amination of aromatic carboxamides with N-chloroamines can produce anthranilic acid derivatives. capes.gov.brnih.gov

Table 3: Catalytic Synthesis of this compound Derivatives

| Reaction Type | Catalyst | Starting Materials | Product | Reference |

|---|---|---|---|---|

| Carbonylative Coupling | Palladium | 2-Iodoanilines, Aryl iodides | 2-Arylbenzoxazinones | organic-chemistry.org |

| Carbonylation | Palladium | 1-Azido-2-iodobenzenes, Amines | 2-Aminobenzoxazinone derivatives | organic-chemistry.org |

| Tandem C-N Coupling/Rearrangement | Copper | - | 4H-3,1-benzoxazin-4-one derivatives | organic-chemistry.org |

| Huisgen Cycloaddition | Copper(I) | This compound-derived intermediates, Alkynes, Azides | 1,2,3-Triazole-containing quinazolin-4(3H)-ones | clockss.org |

| Ortho Amination | Iron | Aromatic carboxamides, N-chloroamines | Anthranilic acid derivatives | capes.gov.brnih.gov |

Catalytic Synthesis of this compound Derivatives

Lewis Acid and Brønsted Acid Catalysis

The synthesis of this compound derivatives, particularly the conversion to quinazolinone structures, is often enhanced by the use of acid catalysts. Both Lewis and Brønsted acids play a pivotal role in activating substrates and facilitating key bond-forming steps, leading to improved reaction rates and yields.

Lewis Acid Catalysis: Lewis acids, such as iron(III) chloride (FeCl₃), tin(IV) chloride (SnCl₄), and ytterbium triflate (Yb(OTf)₃), function as electron-pair acceptors. mdpi.com In the context of reactions involving this compound, a Lewis acid can coordinate to the carbonyl oxygen atom of the oxazinone ring. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amines. This activation is a crucial step in the ring-opening and subsequent recyclization to form quinazolinone derivatives. mdpi.comacs.orgclockss.org For instance, the condensation of this compound with primary amines is significantly promoted by Lewis acids. The synergistic combination of nickel and a Lewis acid co-catalyst has also been shown to be crucial for the efficiency of certain transformations involving related chiral acetylenic derivatives. nih.gov

Brønsted Acid Catalysis: Brønsted acids, which are proton donors, also effectively catalyze the synthesis of this compound derivatives. Protic acids like p-toluenesulfonic acid and strong Brønsted acids like heteropolyacids (HPAs) are commonly employed. mdpi.comtandfonline.comnih.gov The catalytic cycle typically involves the protonation of the this compound structure, which activates it for reaction with nucleophiles. acs.org Heteropolyacids, such as H₃PW₁₂O₄₀, are particularly noteworthy due to their high acidity, thermal stability, and non-corrosive nature, making them effective catalysts for various acid-catalyzed reactions. mdpi.com They have been successfully used in the cyclocondensation of anthranilic acid and anilines to produce quinazolinones, a reaction for which this compound is a key intermediate. mdpi.comresearchgate.net

The table below summarizes various acid catalysts used in the synthesis of this compound derivatives.

| Catalyst Type | Example Catalyst | Role in Synthesis | Reference |

| Lewis Acid | Iron(III) Chloride (FeCl₃) | Activates carbonyl group for nucleophilic attack | mdpi.com |

| Lewis Acid | Tin(IV) Chloride (SnCl₄) | Promotes ring expansion of related bicyclic ketones | clockss.org |

| Brønsted Acid | p-Toluenesulfonic acid | Catalyzes one-pot synthesis of dihydroquinazolinones | tandfonline.com |

| Brønsted Acid | Heteropolyacid (H₃PW₁₂O₄₀) | Effective for cyclocondensation reactions under various conditions | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgnih.gov Key strategies include the use of solvent-free conditions, microwave assistance, and the development of reusable catalysts. sphinxsai.comhumanjournals.com

Solvent-Free Reaction Conditions

Performing chemical syntheses without the use of volatile organic solvents is a cornerstone of green chemistry. humanjournals.com This approach eliminates solvent-related waste, reduces toxicity, and simplifies product purification. The synthesis of this compound derivatives, such as quinazolinones, has been successfully achieved under solvent-free conditions. tandfonline.com

One common method involves the direct reaction of N-acyl anthranilic acids, which are precursors to this compound, under heating or microwave irradiation. iajpr.com For example, 2-substituted quinazolin-4(3H)-ones can be prepared by condensing benzoxazinones (acetylanthranils) with ammonium (B1175870) acetate (B1210297) in the absence of a solvent. researchgate.net These solvent-free methods often lead to shorter reaction times, cleaner reaction profiles, and higher yields compared to conventional solvent-based protocols. iajpr.comresearchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. zioc.ru By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. mdpi.comresearchgate.net

This technology has been extensively applied to the synthesis of quinazolinones from this compound precursors. For instance, the condensation of anthranilic acid, an amine, and an orthoester can be performed rapidly under solvent-free microwave conditions, often with the aid of a catalyst. mdpi.comresearchgate.net The use of microwave irradiation coupled with heteropolyacid catalysts provides a rapid, solvent-free, and high-yielding route to these important derivatives. mdpi.comresearchgate.net This combination of technologies aligns with several green chemistry principles, including energy efficiency and waste prevention. nih.gov

The following table compares conventional heating with microwave-assisted synthesis for a typical quinazolinone preparation.

Development and Application of Reusable Catalytic Systems

Heteropolyacids (HPAs): As mentioned, HPAs like H₃PW₁₂O₄₀ are efficient Brønsted acid catalysts. Their reusability is a significant advantage; they can be recovered after the reaction and reused in subsequent batches with minimal loss of activity. mdpi.com

Solid-Supported Catalysts: Anchoring a catalyst onto a solid support facilitates its separation from the reaction mixture. Nano-titania-supported Preyssler-type heteropolyacid has been used as a heterogeneous and reusable catalyst for the synthesis of related heterocyclic systems under ultrasound irradiation. researchgate.netresearchgate.net

Ionic Liquids: Ionic liquids have been investigated as green solvents and reusable catalysts. tandfonline.com For example, prolinium methane (B114726) sulphonate, a Brønsted amino acid ionic liquid, has been used as a recyclable catalyst for the synthesis of dihydroquinazolinone derivatives. researchgate.net

The reusability of these catalysts makes them economically and environmentally attractive alternatives to conventional stoichiometric reagents or single-use catalysts. nih.gov

Preparation of Substituted this compound Analogues

Substituted this compound analogues are valuable intermediates for creating a diverse library of quinazolinone derivatives and other heterocyclic compounds. The primary strategy for their synthesis involves starting with appropriately substituted anthranilic acids. ijpsr.comgoogle.com

The process typically begins with the acetylation of a substituted anthranilic acid. For example, 5-chloroanthranilic acid can be acetylated using acetic anhydride to yield 5-chloro-N-acetylanthranilic acid. ijpsr.com This intermediate is then cyclized, often in situ, to form the corresponding substituted this compound (e.g., 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one). This substituted this compound can then be reacted with various nucleophiles, such as amines or hydrazines, to produce a wide range of substituted quinazolinones. asianpubs.orgscribd.com

The steric and electronic properties of the substituents on the anthranilic acid ring can influence the reactivity of the resulting this compound and the course of subsequent reactions. nih.govscribd.com This approach provides a modular and versatile platform for accessing a large number of analogues for various research applications.

The table below illustrates the preparation of substituted analogues starting from different anthranilic acids.

| Starting Material | Intermediate | Final Product Example | Reference |

| Anthranilic Acid | N-Acetylanthranilic Acid | 2-Methyl-3-substituted-quinazolin-4(3H)-one | asianpubs.orgresearchgate.net |

| 5-Chloroanthranilic Acid | 5-Chloro-N-acetylanthranilic acid | 6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl derivatives | ijpsr.com |

| 5-Iodoanthranilic Acid | N-Acetyl-5-iodoanthranilic acid | 6-Iodo-2-methyl-3-substituted-quinazolin-4-one | scribd.com |

| 3,4-Dimethylaniline | N-acetyl-2-amino-4,5-dimethylbenzoic acid | 2,6,7-trimethyl-4(3H)-quinazolone | google.com |

Chemical Reactivity and Mechanistic Investigations of Acetylanthranil

Nucleophilic Reaction Pathways of Acetylanthranil

The reaction of this compound with nucleophiles is complex due to the presence of two electrophilic carbon atoms: the C-4 carbonyl carbon and the C-2 imino carbon. Nucleophilic attack can occur at either site, leading to different products through distinct pathways.

The regioselectivity of nucleophilic attack on the this compound ring is a well-documented phenomenon, categorized into "normal" and "abnormal" pathways. researchgate.netacs.org

"Normal" Pathway (B): This pathway involves the nucleophilic attack at the more electropositive C-4 carbonyl carbon. Reactions with anionic nucleophiles (Nu⁻) typically proceed via this route. researchgate.netacs.org

"Abnormal" Pathway (A): This pathway involves nucleophilic attack at the less electropositive C-2 imino carbon. Reactions with neutral nucleophilic molecules of the type HNu often favor this pathway. researchgate.netacs.org

The preference for the "abnormal" pathway with neutral nucleophiles is often attributed to the formation of a molecular complex through hydrogen bonding. acs.org The nucleophile (HNu) is thought to form a hydrogen bond with the heterocyclic nitrogen atom of this compound. This association positions the nucleophile favorably for an intramolecular attack on the adjacent C-2 carbon. acs.org In contrast, anionic nucleophiles, which cannot be "tethered" by hydrogen bonding in the same manner, attack the more electronically deficient C-4 center directly. researchgate.netacs.org The reactivity and the chosen pathway are also influenced by the nature of the substituent at the 2-position, with bulkier groups sterically hindering the C-2 attack and thus favoring the "normal" C-4 attack. researchgate.net

| Nucleophile Type | Predominant Attack Site | Pathway | Primary Product Type |

| Neutral (HNu) | C-2 (Imino Carbon) | Abnormal (A) | Acetamidines |

| Anionic (Nu⁻) | C-4 (Carbonyl Carbon) | Normal (B) | o-Acetamidobenzoate Esters / o-Acetamidobenzamides |

The reaction of this compound with primary amines and anilines can proceed via either the "abnormal" (A) or "normal" (B) pathway, yielding different products. The outcome is highly dependent on the steric properties of the amine. researchgate.netacs.org

Simple, sterically unhindered primary amines, such as ethylamine (B1201723) and aniline, predominantly follow the "abnormal" pathway A. researchgate.netacs.org The initial nucleophilic attack occurs at the C-2 position to form an acetamidine (B91507) intermediate. These intermediates are often unstable and can readily undergo cyclodehydration, even at room temperature, to yield the corresponding 2,3-disubstituted quinazolin-4(3H)-ones. acs.orgresearchgate.netzenodo.org

Conversely, primary amines with bulky substituents on the α-carbon, like tert-butylamine (B42293) or isopropylamine, are sterically hindered from attacking the C-2 position. researchgate.netacs.orgrsc.orgrsc.org Consequently, they react via the slower, "normal" pathway B, attacking the C-4 carbonyl carbon to form o-acetamidobenzamides. researchgate.netacs.org These benzamides are significantly more stable and require high temperatures (often exceeding 200 °C) to cyclize into quinazolinones. acs.org Therefore, steric hindrance is a key determinant of selectivity in these reactions. researchgate.netacs.orgrsc.orgrsc.org

| Amine Type | Pathway | Product |

| Simple Primary Amines (e.g., Ethylamine, Aniline) | A (Abnormal) | Acetamidines (leading to Quinazolin-4-ones) |

| Bulky Primary Amines (e.g., tert-Butylamine) | B (Normal) | o-Acetamidobenzamides |

Due to significant steric hindrance, secondary amines react with this compound exclusively through the "normal" pathway B. acs.orgacs.org The bulky substituents on the amine nitrogen prevent any approach to the C-2 position. The reaction is therefore directed to the more accessible C-4 carbonyl carbon, leading to the formation of the corresponding N,N-disubstituted o-acetamidobenzamides. acs.orgacs.org

The reaction of this compound with alcohols is highly dependent on the reaction conditions. When an alcohol (ROH) reacts in the presence of its corresponding alkoxide anion (RO⁻), the reaction proceeds smoothly via the "normal" pathway B. acs.org The alkoxide, being a strong anionic nucleophile, attacks the C-4 carbonyl, yielding o-acetamidobenzoate esters in high yields. researchgate.netacs.org

However, material-balance studies of the reaction of this compound in acidified alcohol revealed a more complex outcome involving self-condensation. researchgate.netacs.org The final products are not the expected N-(2-carboxyphenyl)acetimidate (from C-2 attack) or the o-acetamidobenzoate ester (from C-4 attack). researchgate.netacs.org Instead, a mixture of N-(2-carboxyphenyl)-2-methylquinazol-4-one and o-(o-acetamidobenzamido)benzoic acid is formed. researchgate.netacs.org

Kinetic studies using proton NMR showed that the acetimidate is indeed formed rapidly as an intermediate but exists in equilibrium with the starting this compound. researchgate.net This intermediate then reacts slowly with both the alcohol solvent and residual this compound in a self-condensation process to yield the final, more complex products. researchgate.netacs.org The disappearance of this compound in the alcohol solution follows pseudo-first-order kinetics. researchgate.net

| Reaction Condition | Nucleophile | Pathway | Product(s) |

| Basic (in presence of RO⁻) | RO⁻ | Normal (B) | o-Acetamidobenzoate Ester |

| Acidified Alcohol | ROH | Self-Condensation | N-(2-carboxyphenyl)-2-methylquinazol-4-one and o-(o-acetamidobenzamido)benzoic acid |

Hydrogen bonding significantly influences the reaction between this compound and ammonia (B1221849), with the solvent playing a critical role in determining the reaction pathway and product distribution. researchgate.netresearchgate.net

In an anhydrous, non-polar solvent like benzene (B151609), the reaction is slow and proceeds via the "abnormal" pathway A to produce 2-methylquinazolin-4-one. researchgate.netresearchgate.net The rate of this conversion is markedly increased (about 6 times faster) in a strong proton-acceptor solvent like pyridine (B92270). researchgate.netresearchgate.net

The introduction of water dramatically alters the reaction's course in benzene. The rate increases by orders of magnitude, but the selectivity switches to the "normal" pathway B, yielding o-acetamidobenzamide as the product instead of the quinazolinone. researchgate.netresearchgate.net In contrast, adding water to the pyridine system results in only a minor decrease in rate and a slight change in selectivity. researchgate.netresearchgate.net

These observations are explained by mechanisms involving different reactive species of ammonia depending on the solvent environment:

In benzene: Molecular clusters of ammonia, (NH₃)n, react. researchgate.netresearchgate.net

In strong proton-acceptor solvents (S) like pyridine: Solvated ammonia clusters, N(H·S)₃, are the reactive species. researchgate.netresearchgate.net

In benzene with added water: Hydrated ammonia clusters, (NH₃)n·H₂O, are formed and react. researchgate.netresearchgate.net

It was also verified that the o-acetamidobenzamide formed in the aqueous system can be converted to 2-methylquinazolin-4-one through cyclodehydration at elevated temperatures, a process significantly accelerated by a strong base. researchgate.netresearchgate.net

Reactions with Alcohols and Observation of Self-Condensation Phenomena

Electrophilic Reactivity of this compound

While this compound is primarily known for its role as an electrophile in reactions with nucleophiles, its potential to undergo electrophilic substitution on the benzene ring has also been considered. However, such reactions are generally not a preferred synthetic route. nbu.ac.in This is because a wide variety of substituted anthranilic acids are readily available as starting materials. Synthesizing substituted this compound is more efficiently achieved by starting with an already substituted anthranilic acid rather than by performing an electrophilic substitution on the this compound molecule itself. nbu.ac.in

Intramolecular Rearrangements and Cyclization Processes

The reactivity of this compound is characterized by its susceptibility to intramolecular rearrangements and cyclization, often proceeding through key intermediates and influenced by reaction conditions.

The hydrolysis of 4H-3,1-benzoxazin-4-ones like this compound is a fundamental reaction. nbu.ac.in The process is significantly influenced by the reaction medium, particularly the presence of species capable of hydrogen bonding. For instance, the reaction of this compound with ammonia proceeds very slowly in anhydrous benzene. researchgate.net However, the introduction of water to the benzene system can increase the reaction rate by orders of magnitude. researchgate.net This highlights the critical role of hydrolysis in the transformation of this compound.

Studies indicate that reactions involving this compound can proceed via two main pathways depending on the nature of the nucleophile. researchgate.net Reaction with an anionic nucleophile (Nu⁻) typically involves an attack at the more electropositive C-4 position. researchgate.net In contrast, reaction with a neutral nucleophile like water (HNu) can occur at the less electropositive C-2 position. researchgate.net The influence of hydrogen bonding on the hydrolysis of this compound in organic solvents has been a subject of specific investigation. nbu.ac.in

This compound, or 2-methyl-4H-3,1-benzoxazin-4-one, is a classic example of a benzoxazinone (B8607429) derivative. The synthesis of these structures typically begins with anthranilic acid or its derivatives.

One of the most common methods involves the cyclodehydration of N-acylanthranilic acids. nbu.ac.in Heating anthranilic acid with acetic anhydride (B1165640) is a direct route to forming 2-methyl-3,1-(4H)-benzoxazin-4-one. uomosul.edu.iq The general mechanism for the formation of 2-substituted-4H-3,1-benzoxazin-4-ones involves converting the carboxylic acid's hydroxyl group into a good leaving group using a cyclizing agent, facilitating the ring closure. nih.gov

A more general mechanism for producing 2-aryl-3,1-benzoxazin-4-one derivatives involves reacting anthranilic acid with two equivalents of an acid chloride in a pyridine solution. uomosul.edu.iq This process is believed to occur via a well-established mechanism where one mole of the acid chloride acylates the amino group, and the second mole reacts with the carboxylic acid group to form a mixed anhydride. uomosul.edu.iq This intermediate then loses a molecule of the corresponding acid to yield the final benzoxazinone derivative. uomosul.edu.iq

Table 1: Selected Methods for the Formation of Benzoxazinone Derivatives

| Starting Material(s) | Reagent(s)/Conditions | Product Type | Reference |

| Anthranilic Acid | Acetic Anhydride, Heat | 2-methyl-3,1-(4H)-benzoxazin-4-one | uomosul.edu.iq |

| Anthranilic Acid | 2 equivalents of Acid Chloride, Pyridine | 2-aryl-3,1-benzoxazin-4-one | uomosul.edu.iq |

| N-acylated Anthranilic Acid | Cyclizing Agent (e.g., Acetic Anhydride) | 2-substituted-4H-3,1-benzoxazin-4-one | nih.gov |

Benzisoxazinone Intermediacy in Hydrolysis Pathways

Influence of Steric Hindrance on this compound Reactivity and Selectivity

Steric hindrance can play a decisive role in the reaction mechanisms and selectivity of this compound, particularly in its reactions with amines. rsc.orgrsc.org The size of the amine nucleophile can direct the reaction along different pathways. rsc.org

Research has shown that this compound reacts with amines to yield either acetamidines (Pathway A) or o-acetamidobenzamides (Pathway B). researchgate.net The selectivity between these two pathways is governed by steric factors. acs.orgscribd.com Simple primary amines, such as ethylamine and aniline, react with this compound to give o-acetamidobenzamides. researchgate.net The question of "Newman Steric Hindrance" has been specifically considered in the context of the reaction between linear aliphatic amines and this compound. dss.go.thacs.org

This directive effect demonstrates that steric hindrance is a vital factor that governs the formation of new chemical bonds and ultimately determines the structural core of the resulting products. rsc.orgrsc.org

Kinetic and Thermodynamic Aspects of this compound Transformations

The kinetics of this compound transformations are highly sensitive to the solvent environment. The rate of its reaction with ammonia is approximately six times faster in pyridine than in benzene, indicating a significant solvent effect on the reaction's activation energy. researchgate.net As noted earlier, the presence of water can accelerate the reaction rate by several orders of magnitude, pointing to a shift in the reaction mechanism or transition state stabilization through hydrogen bonding. researchgate.net

Thermodynamic considerations are also important, especially concerning the stability of reaction products. 2-Acetamidobenzamide, a product derived from the reaction of this compound with ammonia, is known to exist in two crystalline polymorphic forms, α and β. semanticscholar.org The α form has a melting point of 179-180°C, while the β form melts at 189-190°C. semanticscholar.org Based on their physical properties, it is suggested that the β form is the thermodynamically more stable polymorph, whereas the α form may be kinetically favored during crystallization. semanticscholar.org

Table 2: Thermodynamic Data for 2-Acetamidobenzamide Polymorphs

| Polymorph | Melting Point (°C) | Density (g cm⁻³) | Relative Stability | Reference |

| α-form | 179-180 | 1.325 | Kinetically favored | semanticscholar.org |

| β-form | 189-190 | 1.345 | Thermodynamically favored | semanticscholar.org |

Deacetylation Processes and Pathways

Deacetylation, the removal of an acetyl group, is a known transformation for certain derivatives of this compound. nih.gov In the case of N-substituted 1,3-benzoxazin-4-ones carrying an N-acetyl group, a deacetylation reaction can occur. researchgate.net Specifically, prolonged heating in dimethyl sulfoxide (B87167) (DMSO) can lead to deacetylation, resulting in the formation of N-cyanomethyl anthranilic acid, potentially after hydrolysis during the work-up procedure. researchgate.net This reaction demonstrates a pathway for the cleavage of the acetyl group from the benzoxazinone structure under specific thermal conditions. researchgate.net

Synthetic Utility and Applications of Acetylanthranil in Heterocyclic Chemistry

Acetylanthranil as a Key Precursor for Quinazolinone Core Structures

The quinazolinone scaffold is a prominent feature in many biologically active compounds. This compound serves as a readily accessible starting material for the construction of this important heterocyclic system.

The reaction of this compound with various primary amines is a well-established method for the synthesis of 2-substituted-4(3H)-quinazolinones. mdma.ch This condensation reaction typically proceeds by nucleophilic attack of the amine on the carbonyl group of the benzoxazinone (B8607429) ring, followed by cyclization and dehydration to afford the quinazolinone product. mdma.ch The reaction conditions can be tailored to influence the reaction pathway and yield. For instance, the use of different solvents and catalysts can affect the rate and efficiency of the cyclization process. mdpi.com

One of the most common routes for synthesizing 2,3-disubstituted 4(3H)-quinazolinones involves the reaction of acylanthranils with primary amines. mdma.ch This method is advantageous due to the straightforward nature of the reaction and the availability of a wide range of primary amines, allowing for the generation of a diverse library of quinazolinone derivatives. The reaction of anthranilic acid with acetic anhydride (B1165640) produces an this compound intermediate, which can then be reacted with an amine to yield the desired 4(3H)-quinazolinone. mdma.chudel.edu

| Reactants | Product | Reference |

| This compound, Primary Amine | 2-substituted-4(3H)-Quinazolinone | mdma.ch |

| Anthranilic Acid, Acetic Anhydride, Amine | 4(3H)-Quinazolinone | mdma.chudel.edu |

| N-acylanthranilic acid, Primary Amine | 2,3-disubstituted 4(3H)-quinazolinone | mdma.ch |

| 3,1,4-benzoxazones (acylanthranils), Amines | 2,3-disubstituted 4(3H)-quinazolinone | mdma.ch |

| o-acylamino (N-substituted) benzamides | 2,3-disubstituted 4(3H)-quinazolinone | mdma.ch |

This compound is instrumental in the synthesis of 2,3-disubstituted quinazolinones, a class of compounds with significant pharmacological interest. researchgate.net The general strategy involves a three-step process starting from anthranilic acid. researchgate.net First, anthranilic acid is treated with an aliphatic anhydride to form the corresponding benzoxazinone, which is essentially a substituted this compound. This intermediate is then reacted with an amine in a ring-opening step. Finally, cyclization affords the desired 2,3-disubstituted quinazolin-4-one. researchgate.net This modular approach allows for the introduction of various substituents at both the 2- and 3-positions of the quinazolinone ring by simply varying the anhydride and the amine used in the synthesis.

Synthesis of 4(3H)-Quinazolinones

Application in the Construction of Diverse N-Heterocycles

The reactivity of this compound extends beyond the synthesis of quinazolinones, enabling the construction of a broader range of nitrogen-containing heterocyclic systems. For instance, substituted anthranilic acids can be converted to their corresponding this compound derivatives by heating in acetic anhydride. clockss.org These intermediates can then be reacted with hydrazine (B178648) hydrate (B1144303) to produce 3-amino-quinazolinones. clockss.org This transformation highlights the versatility of the this compound core in accessing different classes of N-heterocycles. Furthermore, this compound can serve as a precursor for the synthesis of other fused heterocyclic systems, demonstrating its broad utility in synthetic organic chemistry. core.ac.uk

This compound in the Synthesis of Complex Anilide Scaffolds

This compound's reactivity with amines can be controlled to favor the formation of o-acetamidobenzamides, which are complex anilide scaffolds. researchgate.net The outcome of the reaction, whether it leads to cyclized quinazolinones or open-chain anilides, is influenced by the nature of the amine. Simple primary amines tend to favor the formation of acetamidines, which can then cyclize to quinazolinones. In contrast, secondary amines and sterically hindered primary amines are more likely to yield o-acetamidobenzamides. researchgate.net This selectivity provides a valuable tool for chemists to direct the synthesis towards either the heterocyclic quinazolinone or the linear anilide scaffold, depending on the desired target molecule.

Utility of this compound Derivatives in Crystallization Control

Derivatives of this compound have found a unique application in the field of crystal engineering, specifically in controlling the crystallization of polymorphic compounds. semanticscholar.org For example, chlorinated derivatives of this compound can be used to prepare substituted 2-acetamidobenzamides. semanticscholar.org These substituted amides, when used as additives during the crystallization of 2-acetamidobenzamide, can influence the resulting crystal form. This approach is based on the principle of "tailor-made" additives, where the additive molecule is designed to interact specifically with certain crystal faces, thereby inhibiting or promoting the growth of a particular polymorphic form. semanticscholar.org The ability to control polymorphism is of great importance in the pharmaceutical industry, as different crystal forms of a drug can have different physical properties, such as solubility and bioavailability.

Computational and Theoretical Chemistry Studies of Acetylanthranil

Conformational Analysis through Quantum Chemical Calculations

Quantum chemical calculations are fundamental in determining the three-dimensional structure and conformational preferences of molecules. For acetylanthranil, understanding its conformational behavior is key to comprehending its reactivity.

While direct quantum chemical studies on the conformational landscape of this compound are not extensively documented in the provided search results, valuable insights can be drawn from computational studies on analogous compounds such as N-acetylanthranilic acid (NAA). scirp.org DFT studies on NAA have explored the relative stabilities of its conformers. scirp.org These studies indicate the existence of both cis and trans conformers, which are defined by the relative orientation of the carbonyl group of the acetyl moiety and the amino-hydrogen atom. scirp.org Computational analyses have shown that for NAA, the cis-conformer is the predominant form. scirp.org This preference is attributed to stabilizing intramolecular interactions.

A similar energetic preference can be inferred for this compound, where the spatial arrangement of the acetyl group relative to the benzoxazinone (B8607429) ring system would define its conformers. The energetic landscape would likely feature distinct minima corresponding to these different conformations, with the relative energies dictating their population at equilibrium. The stability of these conformers is a crucial factor influencing the molecule's spectroscopic properties and its accessibility for reacting with other chemical species.

| Compound | Computational Method | Key Finding | Reference |

|---|---|---|---|

| N-acetylanthranilic acid (NAA) | DFT | The cis-conformer is more stable than the trans-conformer. | scirp.org |

For this compound itself, the potential for intramolecular hydrogen bonding also exists, which could influence its structure and reactivity. The interaction between specific hydrogen atoms and electronegative atoms like oxygen within the molecule can lead to the formation of stable ring-like structures, thereby stabilizing certain conformers over others. Experimental and theoretical studies on the hydrolysis of this compound have highlighted the influence of hydrogen bonding on its reactivity. nbu.ac.in The presence and strength of such bonds are often investigated using quantum chemical calculations, which can provide detailed information on bond lengths, angles, and energies associated with these interactions.

Energetic Landscape and Stability of cis and trans Conformers

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms, providing insights into transition states and reaction pathways. For this compound, DFT can be employed to understand the intricacies of its chemical transformations.

For instance, DFT calculations have been successfully used to study the conformers of N-acetylanthranilic acid (NAA), a molecule structurally related to this compound. scirp.org Such studies can determine the minimum energy structures and the energy differences between various conformers. scirp.org This information is crucial for understanding which conformation is more likely to participate in a chemical reaction. Furthermore, DFT can be used to model the entire reaction coordinate of a chemical process, such as the reaction of acetaldehyde (B116499) with ammonia (B1221849), allowing for the identification of intermediates and the calculation of activation energy barriers for each step. nih.gov This helps in determining the most energetically favorable reaction pathway. nih.gov In the context of this compound, DFT could be applied to elucidate the mechanisms of its reactions, such as its interaction with amines, by modeling the nucleophilic attack and subsequent steps. researchgate.net

Molecular Dynamics (MD) Simulations in this compound Research

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. nih.govresearchgate.net These simulations can provide insights into conformational changes, solvent effects, and the persistence of noncovalent interactions that are not readily accessible through static quantum chemical calculations. nih.gov

In research related to systems similar to this compound, MD simulations have been employed to explore the conformational landscape and stability of molecules in solution. researchgate.netnih.gov For example, MD simulations can track the trajectories of atoms over a period, revealing how a molecule like this compound might flex and adopt different conformations in a given environment. nih.gov Furthermore, techniques such as average IGM (aIGM) analysis can be applied to the trajectories obtained from MD simulations to study the flow and persistence of intramolecular interactions over time. nih.gov While specific MD simulation studies focused solely on this compound are not detailed in the provided results, the application of MD to related compounds, such as in the study of noncovalent interactions in bulky group stabilization which references this compound chemistry, demonstrates its potential utility in understanding the dynamic aspects of this compound's behavior. nih.govacs.org

| Simulation/Analysis Technique | Information Gained | Relevance to this compound | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) | Dynamic behavior, conformational changes, solvent effects. | Understanding the flexibility and environmental interactions of the molecule. | researchgate.netnih.gov |

| average IGM (aIGM) | Temporal evolution and stability of noncovalent interactions. | Assessing the persistence of hydrogen bonds and other stabilizing forces. | nih.gov |

Investigation of Noncovalent Interactions in this compound Systems

Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, are crucial in determining the structure, stability, and reactivity of chemical systems. In the context of this compound, these interactions can significantly influence its chemical behavior.

Studies have shown that steric hindrance, a form of noncovalent interaction, plays a key role in the selectivity of reactions involving this compound with amines. acs.org The size and shape of the reacting molecules can dictate the preferred site of attack. Computational methods like the Independent Gradient Model (IGM) can be used to visualize and quantify noncovalent interactions. nih.govacs.org IGM analysis can distinguish between strong attractive interactions (like hydrogen bonds), weaker van der Waals interactions, and repulsive steric clashes. nih.govacs.org While a direct IGM analysis of this compound is not presented, a study on the stabilization of nonconventional compounds through noncovalent interactions cites the work on this compound's reaction selectivity, suggesting that these forces are indeed important. acs.orgacs.org Such computational tools could be applied to this compound to map out its intramolecular and intermolecular noncovalent interaction landscape, providing a deeper understanding of its properties.

Biochemical and Biological Pathway Research Involving Acetylanthranil

Acetylanthranil as an Intermediate in Microbial Catabolic Pathways

Microorganisms have evolved diverse catabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. This compound, primarily in its hydrolyzed form N-acetylanthranilic acid, has been identified as a key intermediate in the degradation of certain heterocyclic compounds. wikipedia.org

The bacterial genus Arthrobacter is capable of aerobically degrading quinaldine (B1664567), using it as the sole source of carbon, nitrogen, and energy. nih.gov In this metabolic pathway, N-acetylanthranilic acid is a confirmed intermediate product. wikipedia.orgnih.gov The degradation process involves a series of enzymatic steps that transform quinaldine into more easily metabolized substances.

Research on a specific Arthrobacter strain has identified several degradation products from the culture fluid, mapping out a proposed catabolic pathway. nih.gov The initial steps involve the oxidation of quinaldine. One of the key enzymes in a related strain, Arthrobacter sp. Rü61a, is Quinaldine 4-oxidase, a molybdenum-containing hydroxylase that attacks the quinaldine molecule. nih.gov Following initial transformations, the pathway proceeds through intermediates including N-acetylanthranilic acid, which is subsequently metabolized further to anthranilic acid and then to catechol before the aromatic ring is cleaved. nih.gov

Table 1: Identified Degradation Products in the Catabolism of Quinaldine by Arthrobacter sp.

| Compound | Role in Pathway |

|---|---|

| 1H-4-Oxoquinaldine | Intermediate |

| N-Acetylisatic Acid | Intermediate |

| N-Acetylanthranilic Acid | Key Intermediate |

| Anthranilic Acid | Intermediate |

| 3-Hydroxy-N-acetylanthranilic Acid | Metabolite (not further metabolized by the organism) |

| Catechol | Final Aromatic Intermediate before Ring Cleavage |

Data sourced from Hund et al. (1990). nih.gov

Studies involving Aerobacter aerogenes (now known as Enterobacter aerogenes) have also shed light on the metabolism of N-acetylanthranilic acid. nih.gov This bacterium can metabolize N-acetylanthranilic acid, and its formation and breakdown are linked to the activity of a specific enzyme, anthranilate N-acetyltransferase. nih.gov The research indicates that the metabolic fate of N-acetylanthranilic acid in this organism is closely tied to enzymatic acetylation and deacetylation processes, which are central to its cellular processing. nih.gov

Catabolism of Quinaldine in Arthrobacter Species

Enzymatic Transformations involving this compound

The formation and conversion of this compound and its derivatives are mediated by specific enzymes. These enzymatic activities are crucial for the metabolic pathways in which these compounds participate.

Research has characterized the enzyme Anthranilate N-acetyltransferase in Aerobacter aerogenes. nih.gov This enzyme is responsible for catalyzing the acetylation of anthranilate to form N-acetylanthranilic acid. The study of this enzyme has provided insights into its kinetics and regulation within the bacterial cell. nih.gov The activity of Anthranilate N-acetyltransferase is a key control point in the pathway, governing the flow of metabolites through this specific route. nih.gov

Table 2: Summary of Research on Anthranilate N-Acetyltransferase in Aerobacter aerogenes

| Research Aspect | Finding |

|---|---|

| Enzyme | Anthranilate N-acetyltransferase |

| Function | Catalyzes the acetylation of anthranilate. |

| Organism | Aerobacter aerogenes (Enterobacter aerogenes) |

| Significance | Central to the metabolism of N-acetylanthranilic acid in this organism. |

Data sourced from Paul & Ratledge (1973). nih.gov

Pathways of this compound Formation in Natural Systems

Beyond its role as an intermediate in the breakdown of synthetic compounds, N-acetylanthranilate also exists as a metabolite produced in natural biological systems. Its formation is typically the result of enzymatic acylation, a common biochemical reaction. mdpi.com

In nature, acylation is often catalyzed by acyltransferase enzymes. mdpi.com While much research focuses on the acylation of compounds like anthocyanins in plants to enhance their stability, the fundamental enzymatic process is relevant. mdpi.com This type of reaction involves the transfer of an acyl group, such as an acetyl group from acetyl-CoA, to a substrate molecule.

One notable example of its natural occurrence is in Escherichia coli. The metabolome database for E. coli (strain K12, MG1655) lists N-acetylanthranilate as a metabolite found in or produced by the bacterium. nih.gov This indicates the existence of a biosynthetic or metabolic pathway within this common bacterium that results in the formation of N-acetylanthranilate, likely through the enzymatic acetylation of anthranilate.

Advanced Spectroscopic and Analytical Research on Acetylanthranil

Structural Elucidation Methodologies for Acetylanthranil and its Derivatives

The determination of the precise molecular structure of this compound and its derivatives relies on a combination of powerful spectroscopic techniques. These methods, when used in concert, provide a detailed picture of the atomic arrangement and connectivity within the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation. Both ¹H and ¹³C NMR spectroscopy are routinely employed. In ¹H NMR spectra of this compound derivatives, characteristic signals reveal the number and environment of protons. For instance, in a derivative like 6-iodo-2-methyl-benzo contaminantdb.canbu.ac.inoxazin-4-one, the aromatic protons appear as a multiplet in the region of δ 7.10-7.32 ppm, while the methyl protons present as a singlet at approximately δ 1.61 ppm. bu.edu.eg Similarly, for 3-(4-amino-phenyl)-2-methyl-3H-quinazolin-4-one, the methyl protons of the quinazolinone ring are observed as a singlet at δ 3.3 ppm. mdpi.com The chemical shifts and coupling patterns provide valuable information about the substitution pattern on the aromatic ring and the nature of the side chains. Furthermore, advanced NMR techniques, such as NOESY, can reveal through-space interactions between protons, aiding in the determination of the three-dimensional structure and conformation of these molecules in solution. nsf.gov

Mass Spectrometry (MS) is another vital tool, providing information about the molecular weight and fragmentation pattern of the compounds. The mass spectrum of this compound shows a top peak at an m/z of 146 and a second-highest peak at 161. nih.gov For derivatives, the molecular ion peak confirms the compound's molecular weight, and the fragmentation pattern offers clues about its structure. For example, the mass spectrum of 6-iodo-2-methyl-benzo contaminantdb.canbu.ac.inoxazin-4-one shows a molecular ion peak at m/z 287. bu.edu.eg

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 6-iodo-2-methyl-benzo contaminantdb.canbu.ac.inoxazin-4-one, a derivative of this compound, displays characteristic absorption bands for the C=O group at 1760 cm⁻¹ and the C=N group at 1620 cm⁻¹. bu.edu.eg These vibrational frequencies are indicative of the benzoxazinone (B8607429) ring structure. In quinazolinone derivatives, the C=N absorption is typically observed around 1610 cm⁻¹. mdpi.com

X-ray Crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique has been used to confirm the structure of derivatives like benzoxazinone, revealing the spatial relationship of the atoms and the planarity of the ring system. nsf.gov The crystal structure of a related 2-phenyl-4H-benzo[d] contaminantdb.canbu.ac.inoxazin-4-one has been reported, showing the packing of the molecules in the crystal lattice. nbu.ac.in

The following table summarizes the key spectroscopic data for this compound and a representative derivative:

| Technique | This compound | 6-Iodo-2-methyl-benzo contaminantdb.canbu.ac.inoxazin-4-one |

| ¹H NMR | Aromatic protons, Methyl protons | Aromatic protons (δ 7.10-7.32 ppm), Methyl protons (δ 1.61 ppm) bu.edu.eg |

| ¹³C NMR | Data available in spectral databases nih.gov | Not explicitly detailed in the provided context. |

| Mass Spec. | Top peak m/z 146, 2nd highest m/z 161 nih.gov | Molecular ion peak (M+) at m/z 287 bu.edu.eg |

| IR Spec. | C=O and C=N stretching vibrations | C=O (1760 cm⁻¹), C=N (1620 cm⁻¹) bu.edu.eg |

Solid-State Characterization Techniques for Polymorphs

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration in pharmaceutical development as different polymorphs can exhibit distinct physical properties. The characterization of this compound and its derivatives in the solid state involves several techniques to identify and differentiate between these polymorphic forms.

Powder X-ray Diffraction (PXRD) is a primary technique for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern, acting as a fingerprint for that specific crystal form. PXRD is instrumental in monitoring the solid form of a substance during manufacturing and storage. nih.govsemanticscholar.org For example, it can be used to distinguish between the α and β forms of 2-acetamidobenzamide, a related compound. semanticscholar.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nbu.ac.in This technique is used to determine melting points and enthalpies of fusion, which are characteristic for each polymorph. The transition from one polymorphic form to another can also be observed as an endothermic or exothermic event.

Fourier Transform Infrared (FTIR) Spectroscopy can also be used to differentiate polymorphs. nbu.ac.in Differences in the crystal lattice and intermolecular interactions between polymorphs can lead to subtle but measurable shifts in the vibrational frequencies of the functional groups.

Microscopy , including phase contrast microscopy, allows for the visual examination of the crystal habit and morphology of different polymorphs. nbu.ac.in

A study on a new chemical entity, GDC-6599, highlights the importance of these techniques. A new polymorph, Form M, was discovered and characterized using PXRD, which was consistent with predictions from crystal structure prediction (CSP). DSC was used to determine the melting temperatures and enthalpies, suggesting an enantiotropic relationship between Form A and Form M. Slurry competition experiments further confirmed the stability relationship between the polymorphs at different temperatures. nih.gov

The following table outlines the primary techniques used for solid-state characterization:

| Technique | Information Provided |

| Powder X-ray Diffraction (PXRD) | Unique diffraction pattern for each polymorph, phase identification. nih.govsemanticscholar.org |

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, polymorphic transitions. nbu.ac.in |

| FTIR Spectroscopy | Differences in vibrational frequencies due to crystal packing. nbu.ac.in |

| Microscopy | Crystal habit and morphology. nbu.ac.in |

Spectroscopic Investigations of Reaction Intermediates

Understanding the mechanism of a chemical reaction often requires the detection and characterization of transient intermediates. Spectroscopic techniques are invaluable for studying the formation and consumption of these species during the synthesis of this compound and its derivatives.

In the synthesis of benzoxazinones from anthranilic acid derivatives and aldehydes, low-temperature NMR, UV-vis spectroscopy, and isotopic labeling experiments have been employed to track the reaction progress. researchgate.net These studies revealed that a hemiaminal intermediate is formed and stabilized by hydrogen bonding, which then leads to the final benzoxazinone product. This mechanistic insight rules out the alternative pathway of in-situ imine formation followed by ring closure. researchgate.net

The reaction of this compound with amines can proceed through different pathways, and spectroscopic methods can help elucidate the factors governing this selectivity. For example, steric hindrance in the amine nucleophile can influence whether the reaction proceeds via nucleophilic attack at C-2 or C-4 of the this compound ring. nsf.govnih.govresearchgate.net The formation of different intermediates and products can be monitored by techniques like IR and NMR spectroscopy.

Furthermore, in the synthesis of quinazolinone derivatives from this compound, various intermediates can be formed. The reaction of 6-iodo-2-methyl-benzo contaminantdb.canbu.ac.inoxazin-4-one with sodium azide (B81097) in acetic acid was found to yield two different products, indicating the formation of distinct intermediates through competing reaction pathways. bu.edu.eg

Advanced Analytical Techniques for Reaction Monitoring and Product Purity Assessment

Ensuring the purity of the final product and optimizing reaction conditions requires the use of advanced analytical techniques for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the components of a reaction mixture. It can be used to monitor the disappearance of starting materials and the appearance of the product over time, allowing for the determination of reaction kinetics and optimization of reaction parameters. HPLC is also crucial for assessing the purity of the final this compound derivative and for identifying any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is another important technique, particularly for volatile and thermally stable compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS is used to determine the purity of synthesized compounds and to identify byproducts. mdma.ch

Thin-Layer Chromatography (TLC) is a simple and rapid technique used for qualitative monitoring of reaction progress and for preliminary purity assessment. mdpi.com By spotting the reaction mixture on a TLC plate at different time points, the consumption of reactants and the formation of the product can be visualized.

For quantitative analysis, methods like quantitative PXRD can be developed to determine the percentage of a specific polymorph in a mixture, which is critical for quality control in pharmaceutical manufacturing. nih.gov Elemental analysis is also performed to confirm the elemental composition of the synthesized compounds, ensuring it matches the theoretical values. bu.edu.egmdpi.com

The following table summarizes the key analytical techniques and their applications:

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring, purity assessment, quantitative analysis. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity determination, byproduct identification. mdma.ch |

| Thin-Layer Chromatography (TLC) | Qualitative reaction monitoring, preliminary purity check. mdpi.com |

| Quantitative PXRD | Quantification of polymorphic content. nih.gov |

| Elemental Analysis | Confirmation of elemental composition. bu.edu.egmdpi.com |

Q & A

Q. What are the standard synthesis procedures for acetylanthranil, and how can reaction yields be optimized?

this compound is synthesized via cyclodehydration of acetylanthranilic acid in acetic anhydride under reflux conditions. Optimization involves controlling reaction temperature and stoichiometry, as excessive heat may degrade intermediates. Evidence from early studies indicates yields improve when using freshly distilled acetic anhydride and maintaining anhydrous conditions to prevent hydrolysis .

Q. How does solvent polarity influence reaction pathway selectivity in this compound-amine reactions?

Solvent choice critically determines whether reactions follow Pathway A (quinazolone formation) or B (benzamide adducts). Polar solvents (e.g., pyridine, acetic acid) stabilize intermediates via hydrogen bonding, favoring Pathway A. Nonpolar solvents (e.g., toluene) promote steric hindrance-driven Pathway B. For example, ethanolamine in pyridine exclusively yields quinazolone derivatives, while neat conditions favor benzamide products .

Q. What characterization techniques are essential for verifying this compound-derived products?

Key methods include:

- NMR spectroscopy : Identifies CH3 groups (τ 8.1–8.2 in alkaline D2O) and aromatic proton environments.

- IR spectroscopy : Confirms amidine salt structures (broad bands at 3–4 μm and 6.3 μm) and absence of amide carbonyls.

- Mass spectrometry : Validates molecular ion peaks and decomposition pathways (e.g., gas evolution during melting).

- Elemental analysis : Matches empirical formulas (e.g., C15H14O2N2 for aniline adducts) .

Advanced Research Questions

Q. How does steric hindrance in amine substrates affect reaction selectivity with this compound?

Steric effects dominate in nonpolar solvents. For amines H2N(CH2)nH, a sharp selectivity shift occurs at n=4: Pathway A (quinazolone) dominates for n ≤ 3, while Pathway B (benzamide) prevails for n ≥ 4. This is attributed to hindered nucleophilic attack at the 2-position of this compound when bulky substituents (n ≥ 4) are present .

Q. How should researchers address contradictory product distributions in this compound reactions (e.g., unexpected quinazolone formation)?

Contradictions often arise from intermediate decomposition or solvent interactions. For instance, ethanolamine in acetic acid unexpectedly forms quinazolone (5a) due to decomposition of intermediate 3b into anthranilic acid and 2-methyl-4,5-dihydrooxazole (6). Validating such pathways requires isotopic labeling or kinetic studies to track intermediate stability .

Q. What role does intramolecular hydrogen bonding play in this compound reaction mechanisms?

Intramolecular hydrogen bonding in amines (e.g., anthranilic acid) stabilizes quasi-cyclic configurations, altering nucleophilicity. In nonpolar solvents, this bonding forces amines into sterically hindered conformations, favoring Pathway B. Polar solvents disrupt hydrogen bonding, enabling free amine attack at the 2-position (Pathway A). Energy barriers for these transitions (~7–14 kcal/mol) have been inferred from solvent-dependent selectivity shifts .

Q. How can this compound derivatives be applied to study crystal polymorphism?

Halogenated this compound derivatives (e.g., 4-chloro or 5-chloro) disrupt nucleation in 2-acetamidobenzamide crystallization. Experimental recrystallization with additives like compounds 8 and 9 (chlorinated derivatives) alters crystal growth rates and polymorph distribution, as quantified by XRD and DSC analysis .

Q. What mechanistic insights explain the solvent-independent selectivity crossover in this compound reactions with ω-substituted amino alcohols?

Amino alcohols (H2N(CH2)nOH) exhibit remote stereoelectronic effects. For n ≥ 3, Pathway A dominates even in nonpolar solvents due to reduced steric strain at the ω-position. This contrasts with non-hydroxyl amines, where solvent polarity dictates selectivity. Computational modeling of transition-state geometries is recommended to validate this hypothesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.